1-alquilo, 3-acilgliceróis
1-Alkyl,3-acyl glycerols are a class of lipid compounds characterized by the presence of both an alkyl group and an acyl (fatty acid) group attached to distinct positions on a glycerol backbone. These unique chemical structures endow them with various functional properties that make them valuable in diverse applications.
Typically, one hydroxyl group at position 1 is substituted with an alkyl chain, while the third hydroxyl group at position 3 carries a fatty acid ester linkage. This molecular architecture provides these compounds with excellent emollient and protective qualities, making them useful in personal care products such as moisturizers and lotions.
Moreover, due to their ability to form stable interfacial films, 1-alkyl,3-acyl glycerols are also employed in food applications for packaging and preservation. Their biocompatibility and stability under various environmental conditions further enhance their applicability across multiple industries.
Overall, these versatile lipids offer a range of benefits including skin conditioning, anti-microbial properties, and protective effects, making them indispensable additives in modern cosmetic and food formulations.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Diglycerin monolaurate | 96499-68-2 | C18H36O6 |
![]() |
SY-Glyster MS 750 | 79777-30-3 | C24H48O6 |
![]() |
9-Octadecenoic acid(9Z)-, 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl ester | 97605-97-5 | C24H46O6 |
![]() |
Hexadecanoic acid,3-(hexadecyloxy)-2-hydroxypropyl ester | 17810-56-9 | C35H70O4 |
![]() |
Tri(propylene glycol) glycerolate diacrylate | 156884-88-7 | C21H36O10 |
![]() |
Hexadecanoic acid, (2R)-2-hydroxy-3-(nonadecyloxy)propyl ester | 843651-46-7 | C38H76O4 |
![]() |
Hexadecanoic acid, (2R)-3-(heptadecyloxy)-2-hydroxypropyl ester | 843651-44-5 | C36H72O4 |
![]() |
Hexadecanoic acid, (2R)-2-hydroxy-3-(octadecyloxy)propyl ester | 843651-45-6 | C37H74O4 |
![]() |
Bis[3-(allyloxy)-2-hydroxypropyl] (2z)-2-butenedioate | 5975-73-5 | C16H24O8 |
![]() |
632339-50-5 | C28H52O9 |
Literatura Relacionada
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
5. Book reviews
Fornecedores recomendados
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados